![molecular formula C20H18N2O4 B2375859 ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate CAS No. 496960-32-8](/img/structure/B2375859.png)
ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The synthesis of indole derivatives has been a topic of interest in the chemical community due to their biological significance .Molecular Structure Analysis
Imidazole, a related compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community . For instance, the installation of the gramine side chain on certain compounds using N, N -dimethylmethylene ammonium chloride in acetic acid, and elimination of the tosyl masking group, affords certain indole derivatives .Physical And Chemical Properties Analysis
Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Hydrogen-Bonded Supramolecular Structures
Research demonstrates that derivatives of ethyl 4-amino benzoate can form hydrogen-bonded supramolecular structures. For example, in a study by Portilla et al. (2007), molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked by hydrogen bonds into a chain of edge-fused and alternating rings, suggesting potential applications in materials science and molecular engineering Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007.
Photolabile Protecting Group in Photolysis
Lin and Abe (2021) synthesized a chromophore, 2-(4-nitrophenyl)-1H-indole, as a photolabile protecting group. They explored its potential in releasing benzoic acid upon photolysis, indicating its use in photochemical transformations Qianghua Lin & M. Abe, 2021.
Synthesis of Indole Derivatives
Maklakov et al. (2002) developed a method for synthesizing indole compounds, including derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids. This research contributes to the development of new compounds in medicinal chemistry S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002.
Nonlinear Optical Properties
Abdullmajed et al. (2021) studied Schiff base compounds derived from ethyl-4-amino benzoate, exploring their nonlinear optical properties. This research is significant in the field of materials science, particularly in developing optical limiters Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, & C. A. Emshary, 2021.
Antimicrobial Agents
Desai et al. (2007) synthesized new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, and evaluated their antimicrobial activities. Such research is vital in the development of new antimicrobial agents N. Desai, P. N. Shihora, & D. Moradia, 2007.
Orientations Futures
The development of new drugs that overcome current public health problems is necessary . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, the study of indole derivatives and related compounds continues to be a promising area of research.
Propriétés
IUPAC Name |
ethyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-20(25)14-7-9-16(10-8-14)21-19(24)12-22-11-15(13-23)17-5-3-4-6-18(17)22/h3-11,13H,2,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVFSQSKVDIRAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

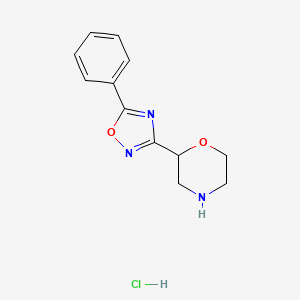
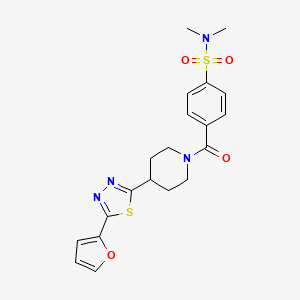
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
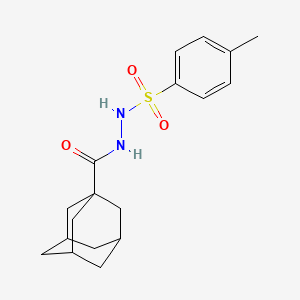
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)
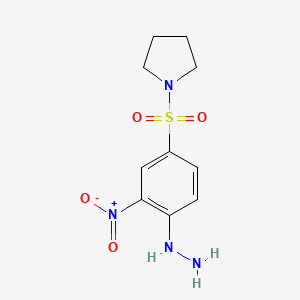
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
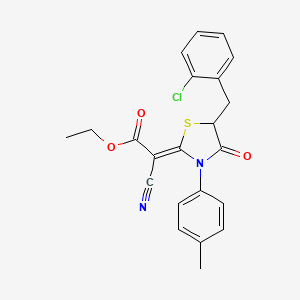
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
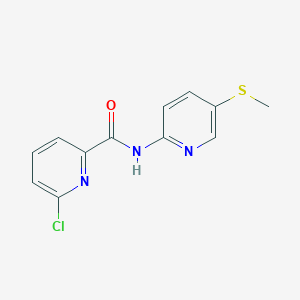
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)